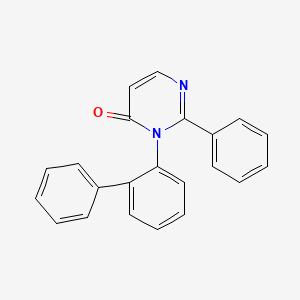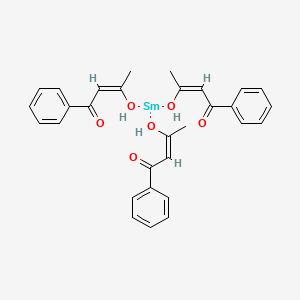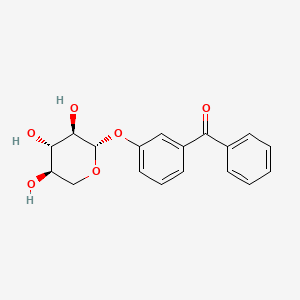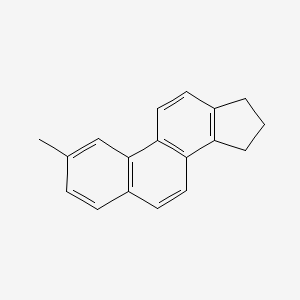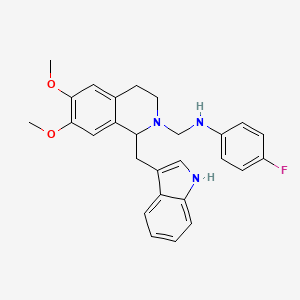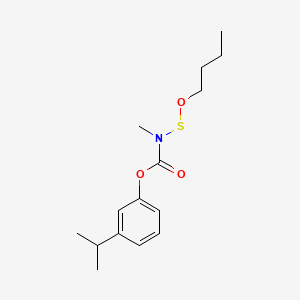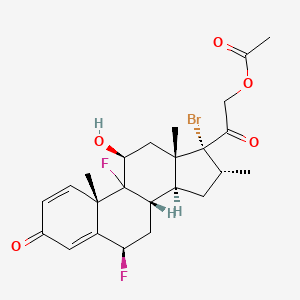
Einecs 304-094-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 304-094-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is subject to regulations under the REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) framework .
Preparation Methods
The preparation methods for Einecs 304-094-7 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through multiple chemical reactions, including condensation, esterification, and polymerization. Specific reagents and catalysts are used to facilitate these reactions.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired yield and purity of the compound.
Industrial Production: Large-scale production involves the use of reactors and continuous flow systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Einecs 304-094-7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or acetone. Reaction conditions vary depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives and intermediates used in further chemical synthesis.
Scientific Research Applications
Einecs 304-094-7 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other chemicals.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of Einecs 304-094-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Einecs 304-094-7 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as Einecs 304-407-7 and Einecs 304-095-8.
Properties
CAS No. |
94236-96-1 |
|---|---|
Molecular Formula |
C32H68N2O13S |
Molecular Weight |
721.0 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;4-hexadecoxy-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C20H38O7S.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-19(21)17-18(20(22)23)28(24,25)26;2*8-4-1-7(2-5-9)3-6-10/h18H,2-17H2,1H3,(H,22,23)(H,24,25,26);2*8-10H,1-6H2 |
InChI Key |
SDEMKTAXATYEPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


